molecular formula RhTb B14707063 Rhodium;terbium CAS No. 12166-14-2

Rhodium;terbium

Cat. No.: B14707063
CAS No.: 12166-14-2
M. Wt: 261.8308 g/mol
InChI Key: XRICADCDRRZJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodium (Rh) is a rare, silvery-white transition metal in Group 9 of the periodic table, known for its exceptional catalytic properties, corrosion resistance, and high reflectivity. It predominantly exhibits a +3 oxidation state in compounds such as RhCl₃ (rhodium(III) chloride) and Rh₂O₃ (rhodium(III) oxide) . Its applications span automotive catalytic converters, electronics, and organic synthesis catalysts .

Terbium (Tb) is a lanthanide element in Group 3, characterized by its bright silvery appearance and high malleability. It primarily adopts a +3 oxidation state (e.g., TbCl₃) but can also form stable +4 species under controlled conditions (e.g., TbO₂) . Terbium is critical in green phosphors for displays, magnetostrictive alloys, and sputtering targets for thin-film coatings .

Properties

CAS No.

12166-14-2

Molecular Formula

RhTb

Molecular Weight

261.8308 g/mol

IUPAC Name

rhodium;terbium

InChI

InChI=1S/Rh.Tb

InChI Key

XRICADCDRRZJKX-UHFFFAOYSA-N

Canonical SMILES

[Rh].[Tb]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Rhodium has a significantly higher melting point and density, reflecting its transition-metal bonding strength.
  • Terbium’s lower electronegativity and variable oxidation states enable unique redox chemistry, critical for separation from other lanthanides .

Chemical Behavior and Compound Comparison

Oxide Chemistry

  • Rhodium : Forms Rh₂O₃, a stable oxide insoluble in water but reactive in acidic media. Rhodium oxides are pivotal in catalytic oxidation reactions .
  • Terbium : Produces Tb₄O₇ (a mixed +3/+4 oxide) and Tb₂O₃. Tb₄O₇ is used in phosphors due to its luminescent properties .

Halide Compounds

  • Rhodium Chloride (RhCl₃) : A versatile catalyst in organic reactions, including olefination and deuteration .
  • Terbium Chloride (TbCl₃) : Used as a precursor for terbium-doped materials and in analytical chemistry as an internal standard .

Coordination Chemistry

Both elements form complexes with nitrogen-donor ligands. For example:

  • Rhodium binds to 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) , forming catalysts for asymmetric synthesis .
  • Terbium coordinates with Py-box in metal-organic frameworks (MOFs), enabling applications in luminescence and gas storage .

Key Differences :

  • Rhodium’s catalytic versatility contrasts with terbium’s niche role in phosphors and alloys.
  • Terbium’s +4 oxidation state is exploited for separation via electrochemical methods, a feature absent in rhodium .

Comparison with Similar Compounds

Rhodium vs. Iridium Complexes

  • Rhodium : Forms stable Rh(III) complexes (e.g., RhCl₃) with higher catalytic activity in C–H activation compared to iridium .
  • Iridium : More resistant to oxidation, often used in Ir(I) or Ir(IV) states for different catalytic pathways .

Terbium vs. Europium Compounds

  • Terbium : Emits green light (⁵D₄→⁷F₅ transition); used in fluorescent lamps.
  • Europium: Emits red light (⁵D₀→⁷F₂); critical for LED and display technologies. Both are lanthanides but differ in emission spectra .

Research Advancements and Challenges

  • Terbium : Recent studies focus on Tb⁴⁺ stabilization for improved separation efficiency . Challenges include minimizing energy costs in electrochemical oxidation.
  • Rhodium : Advances in Rh(III)-catalyzed C–H functionalization face hurdles in catalyst recyclability and cost reduction .

Q & A

Q. What are the standard characterization techniques for rhodium and terbium compounds, and how do they address structural and electronic properties?

Methodological Answer:

  • X-ray diffraction (XRD) is essential for crystallographic analysis of rhodium-based catalysts (e.g., RhO₂) and terbium complexes (e.g., Tb³⁺-doped phosphors) to determine lattice parameters and phase purity .
  • X-ray photoelectron spectroscopy (XPS) identifies oxidation states (e.g., Rh⁰ vs. Rh³⁺ in catalytic systems; Tb³⁺ vs. Tb⁴⁺ in oxides) and surface composition .
  • Photoluminescence (PL) spectroscopy quantifies terbium’s luminescence efficiency in host matrices (e.g., YAG:Tb³⁺), correlating emission peaks with dopant concentration and crystal field effects .
  • Transmission electron microscopy (TEM) provides nanoscale imaging of rhodium nanoparticles, critical for assessing size distribution and dispersion on supports like Al₂O₃ .

Q. How can researchers design reproducible synthesis protocols for terbium-doped materials?

Methodological Answer:

  • Use sol-gel synthesis for homogeneous Tb³⁺ incorporation in oxide matrices (e.g., SiO₂:Tb), controlling parameters like pH, precursor concentration, and calcination temperature to avoid phase segregation .
  • Employ hydrothermal methods for crystalline terbium compounds (e.g., TbPO₄), optimizing reaction time and pressure to enhance crystallinity .
  • Document all steps rigorously (e.g., precursor ratios, heating rates) to enable replication, adhering to guidelines for experimental reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activities of rhodium nanoparticles across different studies?

Methodological Answer:

  • Conduct controlled comparative studies using identical supports (e.g., TiO₂ vs. CeO₂) and reduction conditions (H₂ flow rate, temperature) to isolate support effects .
  • Apply density functional theory (DFT) to model Rh nanoparticle interactions with adsorbates (e.g., CO oxidation pathways), validating predictions with in situ FTIR spectroscopy .
  • Analyze discrepancies using systematic meta-analyses of published data, focusing on variables like particle size (<2 nm vs. >5 nm) and pretreatment protocols .

Q. How can terbium’s luminescence quenching mechanisms be investigated in complex biological matrices?

Methodological Answer:

  • Use time-resolved fluorescence spectroscopy to distinguish Tb³⁺ emission lifetimes in buffer vs. serum, identifying quenchers (e.g., OH⁻, proteins) via Stern-Volmer plots .
  • Design competitive binding assays with EDTA or ATP to probe ligand effects on Tb³⁺ coordination and luminescence intensity .
  • Combine synchrotron-based X-ray absorption spectroscopy (XAS) to study local coordination environments in in vitro systems .

Methodological Comparison Table

Parameter Rhodium Studies Terbium Studies
Primary Technique XRD, TEM, XPSPL Spectroscopy, XAS
Key Challenge Particle aggregation during synthesisLuminescence quenching in aqueous media
Data Analysis Tool DFT for catalytic pathwaysLifetime decay modeling for PL
Critical Variable Support material porosityDopant concentration in host matrix

Ethical and Feasibility Considerations

  • Material Sourcing: Ensure terbium and rhodium compounds are obtained from certified suppliers (e.g., ACS-grade reagents) to minimize batch variability .
  • Computational Validation: Cross-check experimental results with ab initio simulations to reduce reliance on costly trial-and-error approaches .
  • Ethical Compliance: Adhere to institutional guidelines for handling rare-earth waste, particularly terbium compounds, which may pose environmental risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.